molecular formula C16H24OS2 B12548896 Methyl 4-(octyloxy)benzene-1-carbodithioate CAS No. 142011-13-0

Methyl 4-(octyloxy)benzene-1-carbodithioate

Cat. No.: B12548896
CAS No.: 142011-13-0
M. Wt: 296.5 g/mol
InChI Key: OLDKKPXBSXBFFY-UHFFFAOYSA-N
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Description

Methyl 4-(octyloxy)benzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioate esters.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(octyloxy)benzene-1-carbodithioate typically involves the reaction of 4-(octyloxy)benzenethiol with carbon disulfide and methyl iodide. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the carbodithioate ester. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetone or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(octyloxy)benzene-1-carbodithioate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(octyloxy)benzene-1-carbodithioate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-(octyloxy)benzene-1-carbodithioate exerts its effects is primarily through its interaction with metal surfaces and electrodes. The carbodithioate group forms strong bonds with metal atoms, facilitating electron transfer and enhancing the stability of molecular junctions . This interaction is crucial in applications like molecular electronics, where the compound acts as a bridge for electron flow between metal electrodes and organic molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(octyloxy)benzene-1-carbodithioate is unique due to its long alkyl chain (octyloxy group), which imparts distinct solubility and electronic characteristics. This makes it particularly suitable for applications in molecular electronics and materials science, where such properties are advantageous .

Properties

CAS No.

142011-13-0

Molecular Formula

C16H24OS2

Molecular Weight

296.5 g/mol

IUPAC Name

methyl 4-octoxybenzenecarbodithioate

InChI

InChI=1S/C16H24OS2/c1-3-4-5-6-7-8-13-17-15-11-9-14(10-12-15)16(18)19-2/h9-12H,3-8,13H2,1-2H3

InChI Key

OLDKKPXBSXBFFY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=S)SC

Origin of Product

United States

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